molecular formula C22H20N4O B3741565 3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B3741565
M. Wt: 356.4 g/mol
InChI Key: OMAPBFGLFFNQSZ-UHFFFAOYSA-N
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Description

3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound featuring a benzamide core substituted with a benzotriazole moiety

Properties

IUPAC Name

3-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-7-9-18(10-8-14)26-24-20-12-16(3)19(13-21(20)25-26)23-22(27)17-6-4-5-15(2)11-17/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPBFGLFFNQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common route includes:

  • Formation of Benzotriazole Intermediate: : The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting 4-methylphenylhydrazine with ortho-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone, followed by cyclization to yield the benzotriazole ring.

  • Substitution Reaction: : The benzotriazole intermediate is then subjected to a substitution reaction with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzotriazole ring, potentially converting it to a more saturated triazoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include triazoline derivatives.

    Substitution: Products include various substituted benzamides and benzotriazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its benzotriazole moiety is known for its bioactivity, including antimicrobial and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler analog with similar bioactive properties.

    Benzamide: The core structure, which is less complex but widely used in medicinal chemistry.

    4-methylphenylbenzotriazole: A compound with a similar substitution pattern but lacking the benzamide linkage.

Uniqueness

3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its combined benzamide and benzotriazole functionalities, offering a versatile scaffold for further chemical modifications and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

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